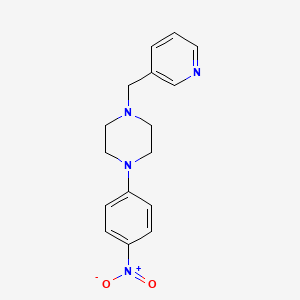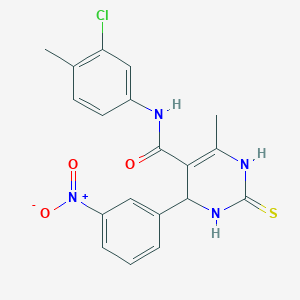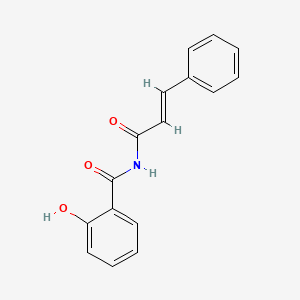![molecular formula C16H17FO3 B4890056 1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)
1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene, also known as F13714, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzene derivatives and has a molecular weight of 312.4 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of cancer and inflammation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, it has been shown to have antioxidant properties and to reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene in lab experiments is its specificity for certain enzymes and proteins. It has been found to selectively inhibit the activity of COX-2 and MMPs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene. One area of research is the development of more potent and selective inhibitors of COX-2 and MMPs based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene involves the reaction of 3-methoxybenzene with 3-(4-fluorophenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or tetrahydrofuran, and the product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-inflammatory properties and has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-fluoro-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEUFBBALVYUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5578311 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)


![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)

![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)

![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)
